5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE
- 5-BROMO-2-HYDROXY-3-(TRIFLUOROMETHYL)PYRIDINE
- 5-BROMO-3-HYDROXY-2-METHYLBENZOATE
Uniqueness
What sets 5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan and indole moieties, along with the bromine and hydroxyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16BrNO4 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C18H16BrNO4/c1-3-8-20-14-6-5-12(19)9-13(14)18(23,17(20)22)10-15(21)16-7-4-11(2)24-16/h3-7,9,23H,1,8,10H2,2H3 |
InChI Key |
LACCAEXCQDJNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Origin of Product |
United States |
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